Cas no 489471-87-6 (1,1'-Sulfonylbis(2-methyl-1H-imidazole))

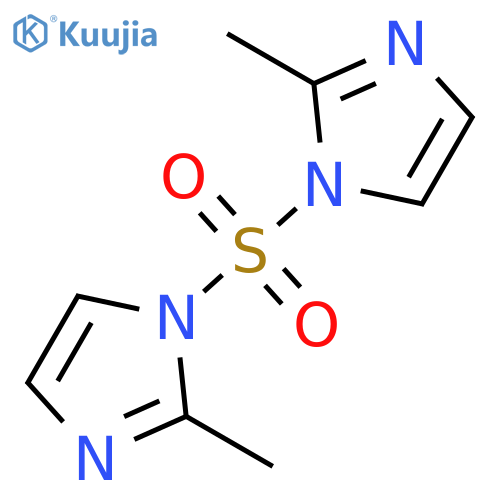

489471-87-6 structure

商品名:1,1'-Sulfonylbis(2-methyl-1H-imidazole)

CAS番号:489471-87-6

MF:C8H10N4O2S

メガワット:226.255599498749

MDL:MFCD18914518

CID:1024740

PubChem ID:11138825

1,1'-Sulfonylbis(2-methyl-1H-imidazole) 化学的及び物理的性質

名前と識別子

-

- 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

- ACMC-209kek

- AK-92661

- ANW-30714

- BD230567

- CTK8B1739

- MolPort-019-877-813

- SureCN8148844

- C8H10N4O2S

- AX8230567

- V6162

- ST24020905

- 1H-Imidazole, 1,1'-sulfonylbis[2-methyl-

- 2-methyl-1-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-1H-imidazole

- SCHEMBL8148844

- A871853

- SY112795

- s11178

- MFCD18914518

- DTXSID10456650

- 1,1-Sulfonylbis(2-methyl-1H-imidazole)

- 2-METHYL-1-(2-METHYLIMIDAZOL-1-YLSULFONYL)IMIDAZOLE

- 2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole

- 489471-87-6

- DS-17683

- CS-0152770

- AKOS015908192

- AMY31439

- 1,1 inverted exclamation mark -Sulfonylbis(2-methyl-1H-imidazole)

-

- MDL: MFCD18914518

- インチ: 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3

- InChIKey: UFFDBNIIOIXGQD-UHFFFAOYSA-N

- ほほえんだ: S(N1C([H])=C([H])N=C1C([H])([H])[H])(N1C([H])=C([H])N=C1C([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 226.05244675g/mol

- どういたいしつりょう: 226.05244675g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- ふってん: 481.4°C at 760 mmHg

1,1'-Sulfonylbis(2-methyl-1H-imidazole) セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1,1'-Sulfonylbis(2-methyl-1H-imidazole) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A191388-10g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 97% | 10g |

$247.0 | 2025-02-27 | |

| Cooke Chemical | BD9401131-250mg |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 97% | 250mg |

RMB 97.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D917241-5g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 95% | 5g |

$505 | 2023-09-01 | |

| Cooke Chemical | BD9401131-10g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 97% | 10g |

RMB 1325.60 | 2025-02-21 | |

| Chemenu | CM186959-1g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 95%+ | 1g |

$105 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42720-1g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 1g |

¥306.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | Y1001476-25g |

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole |

489471-87-6 | 95% | 25g |

$585 | 2024-08-02 | |

| Chemenu | CM186959-5g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 95%+ | 5g |

$208 | 2024-07-16 | |

| Cooke Chemical | BD9401131-5g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 97% | 5g |

RMB 780.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA754-1g |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) |

489471-87-6 | 97% | 1g |

351.0CNY | 2021-08-03 |

1,1'-Sulfonylbis(2-methyl-1H-imidazole) 関連文献

-

Tristan Reuillon,Sari F. Alhasan,Gary S. Beale,Annalisa Bertoli,Alfie Brennan,Celine Cano,Helen L. Reeves,David R. Newell,Bernard T. Golding,Duncan C. Miller,Roger J. Griffin Chem. Sci. 2016 7 2821

-

Tristan Reuillon,Annalisa Bertoli,Roger J. Griffin,Duncan C. Miller,Bernard T. Golding Org. Biomol. Chem. 2012 10 7610

489471-87-6 (1,1'-Sulfonylbis(2-methyl-1H-imidazole)) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:489471-87-6)1,1'-Sulfonylbis(2-methyl-1H-imidazole)

清らかである:99%/99%

はかる:10g/25g

価格 ($):229.0/487.0